molecular formula C21H12F3NO6S B610073 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide CAS No. 1313738-90-7

3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide

Cat. No.: B610073
CAS No.: 1313738-90-7
M. Wt: 463.4 g/mol
InChI Key: XKVNBCMGEUDKNP-UHFFFAOYSA-N
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Description

PGMI-004A is a potent inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme that plays a critical role in glycolysis and biosynthesis in cancer cells. PGMI-004A has been identified as a promising compound for cancer therapy due to its ability to inhibit PGAM1, thereby disrupting cancer cell metabolism and proliferation .

Scientific Research Applications

PGMI-004A has several scientific research applications, particularly in the fields of cancer biology and metabolism:

    Cancer Research: PGMI-004A is used to study the role of PGAM1 in cancer cell metabolism and to evaluate its potential as a therapeutic target. .

    Metabolic Studies: The compound is used to investigate the metabolic pathways regulated by PGAM1, including glycolysis and the pentose phosphate pathway.

    Drug Development: PGMI-004A serves as a lead compound for the development of new cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PGMI-004A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production of PGMI-004A typically involves large-scale organic synthesis techniques. The process includes the optimization of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography to ensure its suitability for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

PGMI-004A primarily undergoes interactions with the enzyme phosphoglycerate mutase 1. It acts as an allosteric inhibitor, binding to a site adjacent to the substrate pocket and altering the enzyme’s conformation .

Common Reagents and Conditions

The inhibition of PGAM1 by PGMI-004A is typically studied under in vitro conditions using cell lines. The compound is dissolved in dimethyl sulfoxide (DMSO) and added to cell cultures at specific concentrations to observe its effects on enzyme activity and cell proliferation .

Major Products Formed

The primary outcome of PGMI-004A’s interaction with PGAM1 is the inhibition of the enzyme’s activity, leading to decreased levels of 2-phosphoglycerate and increased levels of 3-phosphoglycerate in cancer cells. This disruption in glycolysis and biosynthesis pathways results in reduced cell proliferation and tumor growth .

Properties

IUPAC Name

3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVNBCMGEUDKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735062
Record name 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-90-7
Record name 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Reactant of Route 2
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Reactant of Route 3
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Reactant of Route 4
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Reactant of Route 5
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Reactant of Route 6
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Customer
Q & A

Q1: What is the mechanism of action of PGMI-004A and how does it affect cancer cell metabolism?

A1: PGMI-004A is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1) [, ]. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolysis pathway. By inhibiting PGAM1, PGMI-004A disrupts the balance of these metabolites. This leads to increased 3-PG levels, which inhibits 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative pentose phosphate pathway (PPP). Concurrently, the decreased 2-PG levels reduce the activation of 3-phosphoglycerate dehydrogenase (PHGDH), further impacting biosynthesis [, ]. This combined effect disrupts glycolysis, PPP flux, and biosynthesis, ultimately hindering cancer cell proliferation and tumor growth [, , ].

Q2: What is the structural characterization of PGMI-004A?

A2: While the provided abstracts don't specify the molecular formula, weight, or spectroscopic data of PGMI-004A, one study describes it as a "N-xanthone benzenesulfonamide" derivative []. The full chemical name is 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide []. Further research is needed to uncover detailed structural information.

Q3: Has PGMI-004A demonstrated efficacy in preclinical models?

A3: Yes, PGMI-004A has shown promising results in preclinical studies. In xenograft nude mice models, PGMI-004A treatment effectively attenuated tumor growth with minimal toxicity [, ]. Moreover, it inhibited the proliferation of primary leukemia cells from human AML, CML, and B-ALL patients while sparing healthy CD34+ cells and mononucleocytes [, ]. These findings highlight the potential of PGMI-004A as a targeted anti-cancer agent.

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